N-[1-(4-Bromophenyl)ethyl]methanesulfonamide
Overview
Description
N-[1-(4-Bromophenyl)ethyl]methanesulfonamide is a chemical compound characterized by its bromophenyl group and methanesulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Bromophenyl)ethyl]methanesulfonamide typically involves the reaction of 4-bromophenylethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to achieve this.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-Bromophenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form 4-bromophenylacetic acid.
Reduction: The compound can be reduced to form 4-bromophenylethylamine.
Substitution: The methanesulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles such as sodium azide (NaN₃) in an aprotic solvent.
Major Products Formed:
Oxidation: 4-Bromophenylacetic acid.
Reduction: 4-Bromophenylethylamine.
Substitution: Various substituted methanesulfonamides.
Scientific Research Applications
N-[1-(4-Bromophenyl)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(4-Bromophenyl)ethyl]methanesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
4-Bromophenylacetic acid
4-Bromophenylethylamine
4-Bromophenylmethanesulfonamide
This comprehensive overview highlights the significance of N-[1-(4-Bromophenyl)ethyl]methanesulfonamide in various scientific fields and its potential applications
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKJAUSXTKHUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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